molecular formula C8H13N3O B11639205 (E)-N-hydroxy-1-(3-methyl-1-propyl-1H-pyrazol-4-yl)methanimine

(E)-N-hydroxy-1-(3-methyl-1-propyl-1H-pyrazol-4-yl)methanimine

Cat. No.: B11639205
M. Wt: 167.21 g/mol
InChI Key: ANBJIQJFRQEVHE-WEVVVXLNSA-N
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Description

(E)-N-[(3-METHYL-1-PROPYL-1H-PYRAZOL-4-YL)METHYLIDENE]HYDROXYLAMINE is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with a methyl and propyl group, and a hydroxylamine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[(3-METHYL-1-PROPYL-1H-PYRAZOL-4-YL)METHYLIDENE]HYDROXYLAMINE typically involves the condensation of 3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde with hydroxylamine. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the imine bond.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[(3-METHYL-1-PROPYL-1H-PYRAZOL-4-YL)METHYLIDENE]HYDROXYLAMINE can undergo various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The imine bond can be reduced to form the corresponding amine.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-N-[(3-METHYL-1-PROPYL-1H-PYRAZOL-4-YL)METHYLIDENE]HYDROXYLAMINE involves its interaction with specific molecular targets and pathways. The hydroxylamine group can participate in redox reactions, potentially affecting cellular processes. Additionally, the pyrazole ring may interact with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride in water.

    Triple bond compounds: Compounds with triple bonds between atoms, such as acetylene.

Uniqueness

(E)-N-[(3-METHYL-1-PROPYL-1H-PYRAZOL-4-YL)METHYLIDENE]HYDROXYLAMINE is unique due to its specific combination of a pyrazole ring and a hydroxylamine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

(NE)-N-[(3-methyl-1-propylpyrazol-4-yl)methylidene]hydroxylamine

InChI

InChI=1S/C8H13N3O/c1-3-4-11-6-8(5-9-12)7(2)10-11/h5-6,12H,3-4H2,1-2H3/b9-5+

InChI Key

ANBJIQJFRQEVHE-WEVVVXLNSA-N

Isomeric SMILES

CCCN1C=C(C(=N1)C)/C=N/O

Canonical SMILES

CCCN1C=C(C(=N1)C)C=NO

Origin of Product

United States

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